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molecular formula C14H3F6NO2 B1244302 CPS 49 CAS No. 352017-52-8

CPS 49

Cat. No. B1244302
M. Wt: 331.17 g/mol
InChI Key: YSJCNZQEYLMVPJ-UHFFFAOYSA-N
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Patent
US08716315B2

Procedure details

A mixture of about 1 g (about 7.75 mmol) of 2,4-difluoroaniline, about 1.54 g (about 7 mmol) of tetrafluorophthalic anhydride and about 50 mL of glacial acetic acid was refluxed for about 3.5 hours. The solvent was evaporated to dryness under reduced pressure of from about 200 to about 15 mbar. The residue was dissolved in about 75 mL of CH2C12. The solution was washed three times with about 25 mL of about 0.1 M HCl and twice with about 25 mL of water. The residue was then dried with Na2SO4. After removal of the solvent, the residue was recrystallized from ethyl alcohol to yield about 980 mg (about 42%) of 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione with a melting point of about 145° to about 146° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[F:10][C:11]1[C:12]([F:24])=[C:13]([F:23])[C:14]([F:22])=[C:15]2[C:20](=O)[O:19][C:17](=[O:18])[C:16]=12>C(O)(=O)C>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:17](=[O:18])[C:16]2[C:15](=[C:14]([F:22])[C:13]([F:23])=[C:12]([F:24])[C:11]=2[F:10])[C:20]1=[O:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
1.54 g
Type
reactant
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness under reduced pressure of from about 200 to about 15 mbar
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in about 75 mL of CH2C12
WASH
Type
WASH
Details
The solution was washed three times with about 25 mL of about 0.1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was then dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)N1C(C2=C(C(=C(C(=C2C1=O)F)F)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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